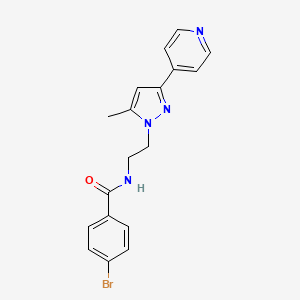

4-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4O/c1-13-12-17(14-6-8-20-9-7-14)22-23(13)11-10-21-18(24)15-2-4-16(19)5-3-15/h2-9,12H,10-11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROWBZWLDQZMQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)Br)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-keto ester, followed by cyclization.

Substitution with Pyridine: The pyrazole ring is then substituted with a pyridine ring through a nucleophilic substitution reaction.

Bromination: The benzamide ring is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Coupling Reaction: The final step involves coupling the substituted pyrazole with the brominated benzamide through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom at the 4-position of the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

In contrast, the cyano group in its analog (CAS 2034476-48-5) introduces stronger electron-withdrawing effects, which may enhance interaction with polar residues in target proteins . The trifluoromethyl group in the compound from offers both steric bulk and high electronegativity, often associated with improved bioavailability and target selectivity .

Solubility and Lipophilicity :

- The methoxy substituent in CAS 2034561-97-0 likely increases water solubility compared to the unsubstituted bromobenzamide in the target compound. This modification could reduce off-target binding in hydrophilic environments .

Synthetic Accessibility :

- The target compound’s pyridinyl-pyrazole-ethyl scaffold is synthetically simpler than the chromene-pyrazolo-pyrimidine system in , which requires multi-step functionalization .

Biological Activity

4-Bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic compound classified as a benzamide. Its unique structure, featuring both bromine and pyrazole moieties, makes it a subject of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Molecular Formula : C18H20BrN4O

- Molecular Weight : 391.3 g/mol

- CAS Number : 2034622-15-4

This compound features a bromine atom at the para position of the benzamide ring and a pyrazole ring substituted with a pyridine group, contributing to its unique biological properties.

The mechanism of action for this compound involves specific interactions with biological targets:

- Target Proteins : The compound primarily interacts with protein targets involved in signaling pathways related to cell proliferation and apoptosis.

- Binding Mechanism : It is hypothesized that the compound binds to the active sites of these proteins, altering their conformation and inhibiting their activity.

Biochemical Pathways

The interaction with target proteins affects various biochemical pathways, including:

- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

- Apoptotic Pathways : Induction of apoptosis in cancer cells by activating pro-apoptotic factors.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| SF-268 | 12.50 | CDK inhibition |

| NCI-H460 | 42.30 | Disruption of cell cycle |

These results suggest that the compound may serve as a potential therapeutic agent in cancer treatment.

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has been evaluated for anti-inflammatory properties. It has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed following administration.

- Distribution : Widely distributed in tissues due to its lipophilic nature.

- Metabolism : Primarily metabolized by liver enzymes.

- Excretion : Excreted mainly through urine.

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Study on Anticancer Activity :

- Researchers evaluated the efficacy of the compound against various cancer cell lines.

- Results demonstrated significant cytotoxicity, particularly in breast and lung cancer models.

-

Inflammation Model Study :

- In vivo studies showed that treatment with this compound reduced inflammation in animal models of arthritis.

- The reduction in pro-inflammatory cytokines was notable.

Q & A

Basic Question: What are the key steps for synthesizing 4-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide, and how can purity be optimized?

Answer:

The synthesis typically involves a multi-step approach:

Core Pyrazole Formation : Condensation of hydrazine derivatives with β-keto esters or diketones to form the 1H-pyrazole core. For example, 5-methyl-3-(pyridin-4-yl)-1H-pyrazole can be synthesized via cyclization of a substituted acetylpyridine precursor .

Ethylamine Linker Introduction : Alkylation of the pyrazole nitrogen using 2-chloroethylamine or similar reagents under basic conditions (e.g., K₂CO₃ in DMF) .

Benzamide Coupling : Reaction of the amine intermediate with 4-bromobenzoyl chloride using a coupling agent like EDC/HOBt in anhydrous DCM .

Purity Optimization :

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Recrystallize the final product from ethanol/water mixtures to achieve >95% purity, verified by HPLC .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- FTIR : Confirm the presence of amide (-C=O at ~1650 cm⁻¹) and pyrazole (-NH at ~1610 cm⁻¹) functional groups .

- ¹H/¹³C NMR : Identify substituent environments (e.g., pyridyl protons at δ 8.5–7.5 ppm, ethyl linker protons as triplets at δ 3.5–4.0 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

Substituent Variation : Synthesize analogs with modified pyridyl (e.g., 3-pyridyl vs. 4-pyridyl), bromobenzamide (e.g., chloro or nitro substituents), or ethyl linker (e.g., propyl or cyclic amines) .

Biological Assays : Test analogs against target proteins (e.g., kinase inhibition assays) or cellular models (e.g., IC₅₀ determination in cancer cell lines) .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to receptors like tyrosine kinases .

Advanced Question: How can molecular docking predict the binding mode of this compound to a target protein?

Answer:

Protein Preparation : Retrieve the target protein structure (e.g., from PDB), remove water molecules, and add hydrogens using tools like AutoDock Tools .

Ligand Preparation : Generate 3D conformers of the compound (e.g., Open Babel) and assign Gasteiger charges .

Docking Simulations : Use grid-based docking (50 × 50 × 50 Å) centered on the active site. Analyze top-scoring poses for hydrogen bonds (e.g., pyridyl N with Lys residue) and hydrophobic interactions (bromobenzamide with Phe side chains) .

Advanced Question: How to resolve contradictory NMR data (e.g., unexpected splitting or integration)?

Answer:

2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., pyrazole NH vs. amide NH) and confirm carbon connectivity .

Variable Temperature NMR : Identify dynamic processes (e.g., rotameric exchange in the ethyl linker) by acquiring spectra at 25°C and 60°C .

X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for related pyrazole derivatives .

Basic Question: What analytical methods validate compound stability under experimental conditions?

Answer:

- HPLC-UV/PDA : Monitor degradation over 24–72 hours in buffers (pH 4–9) or serum-containing media .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C) .

- Light Exposure Tests : Use accelerated photodegradation (ICH Q1B guidelines) with a xenon lamp to simulate UV/visible light effects .

Advanced Question: How to design an in vivo pharmacokinetic study for this compound?

Answer:

Formulation : Prepare a suspension in 0.5% methylcellulose or a solution in DMSO/saline (≤10% v/v) for oral or intravenous administration .

Dosing Regimen : Administer 10–50 mg/kg to rodents; collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose .

Bioanalysis : Quantify compound levels via LC-MS/MS using a stable isotope-labeled internal standard .

Advanced Question: What strategies improve aqueous solubility for in vitro assays?

Answer:

Prodrug Design : Introduce phosphate or amino acid esters at the amide group .

Co-Solvent Systems : Use DMSO (≤1% final concentration) or cyclodextrin-based solubilization .

Salt Formation : React the free base with HCl or trifluoroacetic acid to form water-soluble salts .

Advanced Question: How can DFT calculations elucidate electronic properties relevant to bioactivity?

Answer:

Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy and calculate frontier orbitals (HOMO/LUMO) .

Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., bromobenzamide as an electron-deficient site) .

Solvent Effects : Apply the polarizable continuum model (PCM) to simulate aqueous environments .

Advanced Question: How to identify metabolic pathways for this compound?

Answer:

In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH; analyze metabolites via LC-HRMS .

CYP450 Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates .

Stable Isotope Labeling : Synthesize a deuterated analog to trace metabolic cleavage sites (e.g., ethyl linker oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.